3-methoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Benzamide Core Structure
The benzamide moiety consists of a benzene ring substituted at C3 with a methoxy group (-OCH₃) and at C1 with a carboxamide (-CONH-). The amide nitrogen connects to the heterocyclic system, creating a planar arrangement stabilized by resonance between the carbonyl and NH groups.
Thiadiazole-Thiazole Hybrid Heterocyclic System
The 1,3,4-thiadiazole ring (5-membered, S-N-C-S-N) attaches to the benzamide via a sulfanyl (-S-) bridge at position 2. This sulfur atom links to a ketone-containing ethyl chain [(2-oxoethyl)thio], which terminates in a thiazole ring (5-membered, S-C-N-C-C). Key features:
- Thiadiazole : Exhibits aromaticity with delocalized π-electrons across N-N and C-S bonds.
- Thiazole : Contains a secondary amine (-NH-) bonded to the ketone group, enabling tautomerism between thione and thiol forms.
Spatial arrangement analysis reveals a near-orthogonal orientation between the benzamide and thiadiazole planes, minimizing steric clashes between the methoxy group and thiazole ring.
Spectroscopic Characterization
FTIR Spectral Signatures
Theoretical IR vibrations (cm⁻¹) based on functional groups:
| Bond/Vibration | Frequency Range | Assignment |
|---|---|---|
| N-H stretch (amide) | 3250–3100 | Secondary amine in benzamide |
| C=O stretch (amide) | 1680–1630 | Conjugated carbonyl |
| C=S stretch | 1250–1050 | Thioether and thiadiazole |
| C-O-C (methoxy) | 2850–2810 | Symmetric stretching |
| Aromatic C-H | 3100–3000 | Benzene ring vibrations |
NMR Spectral Analysis (¹H, ¹³C APT)
Predicted NMR shifts (ppm) using computational models:
¹H NMR
- δ 8.21 (s, 1H, NH-thiazole)
- δ 7.85–7.45 (m, 4H, aromatic H)
- δ 4.32 (s, 2H, SCH₂CO)
- δ 3.89 (s, 3H, OCH₃)
¹³C APT
- δ 170.5 (CONH)
- δ 166.2 (thiazole C2)
- δ 132.1–112.7 (aromatic C)
- δ 56.1 (OCH₃)
The absence of splitting in the methoxy singlet confirms free rotation around the C-O bond.
Mass Spectrometric Fragmentation Patterns
The molecular ion [M+H]⁺ at m/z 408.5 fragments via:
- Loss of CH₃O- (m/z 376.4)
- Cleavage of the thioether bond (m/z 261.2, C₇H₅N₃OS⁺)
- Thiazole ring opening (m/z 173.0, C₅H₅N₂S⁺)
High-resolution MS would resolve the isotopic cluster pattern for S₃ (32S: 95.02%, 34S: 4.21%).
Crystallographic and Conformational Studies
X-ray Diffraction Analysis
No published crystal structures exist for this compound. Predicted unit cell parameters (DFT-optimized):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 10.32 |
| b (Å) | 7.45 |
| c (Å) | 15.67 |
| β (°) | 102.3 |
| Z | 4 |
The thiadiazole-thiazole system likely adopts a coplanar conformation to maximize π-π stacking interactions.
Computational Conformer Modeling
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals three stable conformers:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-S-C=O) |
|---|---|---|
| A | 0.0 | 178.5° |
| B | 1.2 | -65.3° |
| C | 2.8 | 54.7° |
Properties
IUPAC Name |
3-methoxy-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S3/c1-23-10-4-2-3-9(7-10)12(22)18-14-19-20-15(26-14)25-8-11(21)17-13-16-5-6-24-13/h2-7H,8H2,1H3,(H,16,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGHWKGBQNVMGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Thiazole Ring: This step involves the reaction of appropriate starting materials under specific conditions to form the thiazole ring.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through a series of reactions involving sulfur and nitrogen-containing reagents.
Coupling Reactions: The final step involves coupling the thiazole and thiadiazole intermediates with the benzamide moiety under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research shows that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing thiadiazole rings have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli as well as fungal pathogens like Aspergillus niger and Candida albicans. The preliminary results indicate that these compounds can inhibit the growth of these microorganisms effectively.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high |
| Escherichia coli | Moderate |
| Aspergillus niger | Moderate |
| Candida albicans | Moderate |
The study by Mahendrasinh et al. (2013) confirmed that newly synthesized thiadiazole derivatives showed promising antibacterial and antifungal activities, suggesting potential for therapeutic applications in treating infections .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. Studies indicate that they can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds with thiazole and thiadiazole structures have displayed cytotoxic effects against various cancer cell lines.
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| A431 (skin carcinoma) | < 10 |
| Jurkat (T-cell leukemia) | < 15 |
Research indicates that structural modifications in the thiadiazole ring can enhance cytotoxic activity against cancer cells . The presence of electron-withdrawing groups has been shown to improve efficacy in certain derivatives.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also noteworthy. Thiadiazole derivatives have been reported to inhibit inflammatory pathways and reduce cytokine production. This suggests a role in managing conditions characterized by chronic inflammation.
Case Studies
- Synthesis and Evaluation of Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and evaluated their biological activities. The results demonstrated that modifications on the aryl substituents significantly influenced antibacterial and antifungal efficacy .
- Anticancer Screening : In a comparative study of thiazole-linked compounds, several derivatives showed significant activity against multiple cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism of action of 3-methoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural homology with several derivatives, differing primarily in substituents on the benzamide ring, thiadiazole core, or side-chain modifications. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Substituent Effects: The methoxy group (electron-donating) in the target compound may enhance metabolic stability compared to nitro-substituted analogs (e.g., 4-NO₂ in ), which are more electron-withdrawing and could influence binding to enzymatic targets like PFOR (pyruvate:ferredoxin oxidoreductase) . Thiazole-containing side chains (e.g., thiazol-2-ylamino) are associated with antimicrobial activity, as seen in nitazoxanide derivatives .
Biological Activity Trends: Compounds with acrylamido or piperidinyl-ethylthio side chains (e.g., 7c , 7a–7l ) exhibit anticancer or enzyme-inhibitory activity, suggesting the target compound’s thiazole-oxoethylthio moiety may confer similar properties.
Research Findings and Hypotheses
While direct biological data for the target compound are unavailable, inferences can be drawn from analogs:
- Anticancer Potential: Structural similarity to compound 7c suggests possible pro-apoptotic activity via mitochondrial pathways.
- Antimicrobial Activity : Thiazole moieties in nitazoxanide derivatives inhibit PFOR , a target absent in human cells, making the compound a candidate for selective antifungal action.
- Enzyme Inhibition : Piperidinyl-ethylthio derivatives () show acetylcholinesterase inhibition (IC₅₀ ~10–50 µM), suggesting the target’s thioether bridge could modulate similar interactions.
Biological Activity
The compound 3-methoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of thiazole and thiadiazole, which have garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound by reviewing relevant studies, highlighting its pharmacological potential, structure-activity relationships (SAR), and case studies.
Chemical Structure
The molecular formula of the compound is . The structure includes a methoxy group, a thiazole ring, and a thiadiazole moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. In particular, compounds containing the thiazole and thiadiazole rings have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that certain thiadiazole derivatives possess activity against Mycobacterium tuberculosis, with some compounds showing efficacy against resistant strains .
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | Microbial Strain | Activity |
|---|---|---|
| Compound A | M. tuberculosis | Active |
| Compound B | E. coli | Moderate |
| Compound C | S. aureus | High |
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies. The presence of the thiazole ring enhances cytotoxicity against cancer cell lines. For example, certain derivatives have shown IC50 values comparable to standard chemotherapeutic agents such as doxorubicin .
Table 2: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (breast cancer) | 1.8 ± 0.02 |
| Compound E | A431 (skin cancer) | 1.98 ± 1.22 |
| Compound F | U251 (glioblastoma) | <10 |
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific structural features are critical for the biological activity of thiadiazole derivatives:
- Thiazole and Thiadiazole Rings : Essential for cytotoxicity.
- Methoxy Group : Electron-donating groups enhance activity.
- Substituents on Phenyl Ring : Positioning and type of substituents significantly influence potency.
For instance, compounds with a methoxy group at the para position on the phenyl ring exhibited higher anticancer activity compared to those without .
Case Studies
In one notable study, researchers synthesized various thiazole-containing compounds and evaluated their anticancer properties using MTT assays. The most active compound demonstrated significant cytotoxic effects on multiple cancer cell lines, suggesting that modifications to the thiazole structure can lead to enhanced therapeutic efficacy .
Another case involved testing the compound against resistant strains of M. tuberculosis, where it showed promising results in inhibiting bacterial growth, indicating its potential as an antimicrobial agent .
Q & A
Q. Q1. What are the standard synthetic routes for 3-methoxy-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how are intermediates characterized?
Methodological Answer:
- Synthetic Routes :
- Step 1 : Thiadiazole core formation via cyclization of thiosemicarbazides (e.g., using H₂SO₄ for heterocyclization, as in ).
- Step 2 : Thiol-alkylation at the 5-position of the thiadiazole with a 2-oxo-2-(thiazol-2-ylamino)ethyl group (similar to ’s thiol-acetamide coupling).
- Step 3 : Benzamide coupling via nucleophilic substitution (e.g., using DCC or EDC as coupling agents).
- Characterization :
- IR Spectroscopy : Key peaks for amide C=O (~1650–1670 cm⁻¹), thiadiazole C-S (~680–720 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
- NMR : ¹H NMR for methoxy protons (~δ 3.8–4.0 ppm) and thiazole/thiadiazole protons (δ 7.0–8.5 ppm). ¹³C NMR confirms carbonyl carbons (~170–175 ppm) .
- Melting Points : Typically 200–250°C for similar derivatives (e.g., reports 216–218°C for a structurally related compound) .
Advanced Synthesis Challenges
Q. Q2. How can researchers optimize the yield and purity of the thiadiazole-thioether linkage under varying reaction conditions?
Methodological Answer:
- Key Variables :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether formation ( uses dry acetone with K₂CO₃) .
- Catalyst Selection : achieved 97.4% yield using H₂SO₄ as a cyclization catalyst, but prolonged exposure risks decomposition .
- Temperature Control : Moderate reflux (60–80°C) balances reaction rate and side-product formation (e.g., ’s 3-hour reflux for thiadiazole derivatives) .
- Purity Checks :
Structural Analysis and Ambiguities
Q. Q3. What techniques resolve ambiguities in the stereoelectronic configuration of the thiazole-thiadiazole hybrid system?
Methodological Answer:
- X-Ray Crystallography : Critical for confirming bond angles and torsion angles. used X-ray diffraction to validate co-crystal structures of intermediates .
- Computational Modeling :
- Mass Spectrometry : High-resolution MS (e.g., FAB-MS in ) confirms molecular ion peaks and fragmentation patterns .
Biological Activity Mechanisms
Q. Q4. What methodologies assess the compound’s potential as a kinase inhibitor or cytotoxic agent?
Methodological Answer:
- In Vitro Assays :
- SAR Studies :
Data Contradictions and Reproducibility
Q. Q5. How can researchers reconcile discrepancies in reported yields and bioactivity across studies?
Methodological Answer:
- Yield Variability :
- Bioactivity Conflicts :
Computational and Experimental Synergy
Q. Q6. How can molecular dynamics (MD) simulations guide the design of derivatives with enhanced solubility?
Methodological Answer:
- Solubility Prediction :
- Experimental Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
